4-Azidomethyl-L-phenylalanine
Description
Chemical Identity and Nomenclature
This compound is a modified amino acid with the molecular formula C₁₀H₁₂N₄O₂ and a molecular weight of 220.23 g/mol. This compound is characterized by an azidomethyl group (-CH₂N₃) at the para position of the phenyl ring of L-phenylalanine.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid. Additional identifiers include:
| Property | Value |
|---|---|
| Chemical Abstracts Service (CAS) Number | 1446772-80-0 |
| InChI | InChI=1S/C10H12N4O2/c11-9(10(15)16)5-7-1-3-8(4-2-7)6-13-14-12/h1-4,9H,5-6,11H2,(H,15,16)/t9-/m0/s1 |
| InChIKey | GAJBPZXIKZXTCG-VIFPVBQESA-N |
| SMILES | C1=CC(=CC=C1CC@@HN)CN=[N+]=[N-] |
The compound also has several common synonyms, including:
- This compound
- (S)-2-Amino-3-(4-(azidomethyl)phenyl)propanoic acid
- Y93EFN1C36 (as a unique identifier)
Structurally, this compound maintains the core amino acid functionality with a carboxylic acid group and a primary amine at the alpha carbon, along with the characteristic side chain modified with the azidomethyl moiety. This azide functional group is crucial for its applications in bioorthogonal chemistry.
Historical Development and Discovery
The development of this compound represents an important advancement in the field of unnatural amino acids. While traditional amino acids like phenylalanine have been known since the late 19th century, with its first description made in 1879 by Schulze and Barbieri, the development of azide-modified amino acids is much more recent.
The synthesis and characterization of this compound was reported in detail in 2013 in the Journal of Physical Chemistry B. This compound was specifically designed to address limitations of earlier azide-containing amino acids such as 4-Azido-L-phenylalanine, which was found to be photosensitive and prone to reduction in cellular environments.
Scientists developed this compound as part of a series of unnatural amino acids containing the azide vibrational reporter at varying distances from the aromatic ring of phenylalanine. This development was motivated by the need for stable, environmentally sensitive probes that could be incorporated into proteins to study protein hydration and local environments with high spatial resolution.
The introduction of a methylene group between the phenyl ring and the azide moiety in this compound represented a significant improvement over earlier designs. This structural modification enhanced the stability of the compound while maintaining its useful chemical reactivity for bioorthogonal applications.
Role in Bioorthogonal Chemistry and Protein Engineering
This compound has emerged as a valuable tool in bioorthogonal chemistry and protein engineering due to several key attributes:
Vibrational Reporter Properties:
The azide group in this compound functions as a sensitive vibrational reporter that can be detected using infrared spectroscopy. The position of the azide asymmetric stretch vibration is responsive to the local environment, making it useful for probing protein hydration and structure.
| Solvent | Azide Asymmetric Stretch Vibration (cm⁻¹) |
|---|---|
| DMSO | Lower frequency |
| Water | Blue-shifted (higher frequency) |
Genetic Incorporation:
One of the most significant applications of this compound is its ability to be genetically incorporated into proteins using engineered aminoacyl-transfer RNA synthetases in response to amber stop codons. This allows for site-specific incorporation of the unnatural amino acid at defined positions within a protein sequence.
For example, researchers have successfully incorporated this compound into superfolder green fluorescent protein (sfGFP) at specific sites to study protein-water interactions at the molecular level.
Enhanced Stability:
this compound demonstrates superior stability compared to other azide-containing amino acids such as 4-Azido-L-phenylalanine (pAzF). While pAzF is sensitive to reducing agents and light, potentially converting to p-aminophenylalanine, this compound maintains its integrity in the presence of common reducing agents used in protein purification, including dithiothreitol, beta-mercaptoethanol, and tris(2-carboxyethyl)phosphine.
Click Chemistry Applications:
The azide group of this compound enables both copper-catalyzed and copper-free click chemistry reactions. This chemical reactivity allows for:
- Site-specific protein labeling with fluorescent dyes
- Attachment of biotin for protein purification
- Conjugation with polyethylene glycol for modified pharmacokinetics
- Connection to other biomolecules like antibodies
- Immobilization on solid supports
Importantly, the copper-free click chemistry with strained alkynes (strain-promoted azide-alkyne cycloaddition) is particularly valuable for biological applications as it avoids copper toxicity.
Practical Applications:
this compound has been utilized in several notable applications:
- Studying protein hydration dynamics at protein-water interfaces
- Investigating protein structure and dynamics through site-specific labeling
- Enabling protein conjugation for drug delivery systems
- Developing novel biomaterials through click chemistry
- Facilitating single-molecule fluorescence resonance energy transfer studies of protein conformational changes
The synthesis of this compound can be accomplished through multi-step procedures starting from Boc-4-iodo-L-phenylalanine, typically involving protection of the carboxylic acid, Sonogashira coupling, mesylate formation, azide displacement, and deprotection steps.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c11-9(10(15)16)5-7-1-3-8(4-2-7)6-13-14-12/h1-4,9H,5-6,11H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJBPZXIKZXTCG-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446772-80-0 | |
| Record name | 4-Azidomethyl-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446772800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-amino-3-(4-(azidomethyl)phenyl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AZIDOMETHYL-L-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y93EFN1C36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Palladium-Catalyzed Carbonylation Approach
The primary synthesis route begins with a palladium-catalyzed carbonylation reaction. As described in, 4-bromo-L-phenylalanine is reacted under carbon monoxide atmosphere in the presence of palladium(II) acetate and 1,3-bis(diphenylphosphino)propane (DPPP). Trioctylsilane acts as a reducing agent, facilitating the conversion of the bromo group to a methyl group. Key reaction conditions include:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (159 mg, 0.24 mmol) |
| Ligand | DPPP (97 mg, 0.24 mmol) |
| Solvent | Anhydrous DMF (39.3 mL) |
| Temperature | 70°C under CO gas |
| Reaction Time | 16 hours |
| Reducing Agent | Trioctylsilane (7.1 mL, 15.7 mmol) |
This step yields 4-methyl-L-phenylalanine intermediate, which is subsequently purified via extraction and crystallization.
Methanesulfonyl Chloride-Mediated Azidation
The methyl group is functionalized to an azidomethyl group through a two-step process:
- Mesylation : The alcohol intermediate is treated with methanesulfonyl chloride (MsCl) in the presence of triethylamine, forming a mesylate leaving group.
- Azide Substitution : Sodium azide displaces the mesylate group, introducing the azide functionality.
Critical conditions for this step include:
| Parameter | Value |
|---|---|
| Mesylation Reagent | MsCl (276 µL, 3.57 mmol) |
| Solvent | Anhydrous DMF (2.2 mL) |
| Temperature | 0°C to room temperature |
| Reaction Time | 1 hour (mesylation) + 16 hours (azidation) |
The azide product is isolated via ethyl acetate extraction and vacuum concentration, achieving a yield of 85–90%.
Deprotection and Final Product Isolation
The tert-butoxycarbonyl (Boc) protecting group is removed using hydrochloric acid in 1,4-dioxane:
| Parameter | Value |
|---|---|
| Deprotection Reagent | 2.5 M HCl in dioxane (5.7 mL) |
| Reaction Time | 4 hours at room temperature |
| Yield | 87% (510 mg from 760 mg starting material) |
The final product, this compound hydrochloride, is precipitated with pentane and characterized via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Optimization of Reaction Conditions
Catalyst and Ligand Selection
The use of Pd(OAc)₂ with DPPP ensures efficient carbonylation, as evidenced by the high conversion rate (>95%). Alternative catalysts, such as Pd(PPh₃)₄, were found to reduce yield due to slower reaction kinetics.
Solvent and Temperature Effects
Anhydrous DMF is critical for stabilizing the palladium complex and preventing side reactions. Elevated temperatures (70°C) accelerate carbonylation but require strict oxygen exclusion to avoid catalyst deactivation.
Azidation Efficiency
The mesylation-azidation sequence achieves near-quantitative conversion when conducted under anhydrous conditions. Residual moisture leads to hydrolysis, reducing azide yield by up to 20%.
Characterization and Analytical Methods
The synthesized compound is validated using:
- ¹H/¹³C NMR : Confirms the azidomethyl group’s presence (δ 4.3 ppm for CH₂N₃).
- IR Spectroscopy : Detects the azide asymmetric stretch at 2100 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (220.23 g/mol).
Applications in Protein Engineering and Bioconjugation
This compound’s primary application lies in site-specific protein labeling. For example, its incorporation into superfolder green fluorescent protein (sfGFP) enabled environmental sensitivity studies via vibrational spectroscopy. The azide group also facilitates Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for attaching fluorophores or drug molecules.
Challenges and Limitations in Synthesis
- Azide Instability : The azidomethyl group is prone to reduction under acidic or reducing conditions, necessitating inert atmospheres during synthesis.
- Scalability : Large-scale reactions require specialized equipment for CO gas handling, increasing operational costs.
- Purity Requirements : Residual palladium in the final product must be <10 ppm for biological applications, requiring additional purification steps.
Chemical Reactions Analysis
Bioorthogonal Click Chemistry Reactions
The azide group in pN₃CH₂Phe enables selective conjugation via two primary mechanisms:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction :
-
Applications :
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Photostability and Environmental Sensitivity
The azide asymmetric stretch vibration (≈2100 cm⁻¹) serves as a sensitive probe of local hydration and polarity .
Key Findings
Case Study: Incorporation into sfGFP
Comparison with Related Azide UAAs
| Property | 4-Azidomethyl-L-Phe | 4-Azido-L-Phe |
|---|---|---|
| Azide Position | CH₂ spacer | Directly on ring |
| Photostability | High | Low (photoreactive) |
| Vibrational Sensitivity | Moderate | High |
| Synthetic Complexity | Moderate | Low |
Scientific Research Applications
4-Azidomethyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a vibrational reporter to study local protein environments.
Biology: Incorporated into proteins to study protein structure and dynamics.
Medicine: Potential use in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Utilized in the synthesis of complex molecules and materials through click chemistry reactions.
Mechanism of Action
The mechanism of action of 4-Azidomethyl-L-phenylalanine primarily involves its incorporation into proteins and subsequent interactions with the local environment. The azide group serves as a vibrational reporter, allowing researchers to study changes in protein conformation and dynamics. The azide group’s sensitivity to the local environment provides valuable insights into protein hydration and other biochemical processes .
Comparison with Similar Compounds
Structural and Functional Differences
4-Azido-L-Phenylalanine (pN₃Phe)
- Vibrational Properties : The azide asymmetric stretch is solvent-sensitive, but its proximity to the aromatic ring introduces electronic coupling, reducing environmental sensitivity compared to 4-azidomethyl-L-phenylalanine .
- Photostability : Highly photoreactive, limiting its use in long-term studies .
- Hazards : Synthesis involves explosive intermediates (e.g., 4-iodo-L-phenylalanine), requiring stringent safety protocols .
4-Cyano-L-Phenylalanine (pCNPhe)
- Structure : Para-substituted nitrile (–CN) group.
- Vibrational Properties : The nitrile symmetric stretch (~2,230 cm⁻¹) is less sensitive to environmental changes compared to azide-based probes .
- Applications : Used for hydrophobicity mapping but lacks the three-atom geometry of azides for nuanced environmental reporting .
Other Azidophenylalanine Derivatives
A series of UAAs (compounds 1–4 ) was synthesized to vary the azide’s distance from the aromatic ring:
- Compound 1 : 4-azido-L-phenylalanine.
- Compound 2 : this compound.
- Compound 3/4 : Azide groups attached via longer linkers (e.g., –CH₂CH₂–).
- Key Finding : Increasing the spacer length (e.g., from –N₃ to –CH₂N₃) blue-shifts the azide vibration in polar solvents (Δν = 13.1 cm⁻¹ for –CH₂N₃ vs. 11.1 cm⁻¹ for –CH₂CH₂N₃ in water) .
Spectroscopic and Stability Data
Table 1. Comparative Properties of Azide-Containing UAAs
| Compound | Molecular Formula | Molecular Weight | Azide Position | Δν (DMSO→Water, cm⁻¹) | Extinction Coefficient (M⁻¹cm⁻¹) | Photostability |
|---|---|---|---|---|---|---|
| 4-Azido-L-phenylalanine | C₉H₁₀N₄O₂ | 206.21 | Direct para-substitution | ~10.0 | ~300 | Low |
| This compound | C₁₀H₁₂N₄O₂ | 220.23 | –CH₂N₃ spacer | 13.1 | ~400 | High |
| 4-Cyano-L-phenylalanine | C₁₀H₁₀N₂O₂ | 190.20 | –CN group | N/A | ~200 | Moderate |
Key Observations :
Biological Activity
4-Azidomethyl-L-phenylalanine (pN₃CH₂Phe) is an unnatural amino acid that has garnered significant attention in biochemical research due to its unique properties and versatility in various applications. This compound is primarily recognized for its role as a vibrational reporter in protein studies, facilitating insights into protein hydration and interactions.
This compound is characterized by the presence of an azide group (-N₃) attached to the phenylalanine structure, which allows it to participate in specific chemical reactions, particularly under light exposure. Its synthesis typically involves methods that incorporate the azide functionality into the phenylalanine backbone, enabling site-specific incorporation into proteins through genetic engineering techniques.
Applications in Biological Research
The biological activity of this compound can be categorized into several key areas:
- Bioconjugation : The azide group facilitates bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems that enhance therapeutic efficacy .
- Protein Labeling : This compound is extensively used for site-specific labeling of proteins, which aids in tracking and analyzing protein interactions within cellular environments. Such labeling is essential for understanding cellular mechanisms and pathways .
- Photochemistry : The azido group can undergo photochemical reactions, making it valuable in creating light-responsive materials. This property is exploited in studies involving photo-crosslinking, where light triggers specific chemical reactions to study protein dynamics .
- Drug Development : this compound is explored in synthesizing novel pharmaceuticals aimed at selectively targeting specific cells or tissues. Its ability to modify biological pathways makes it a candidate for therapeutic development .
- Neuroscience Research : The compound's role in neurotransmitter pathways has been investigated, contributing to understanding amino acids' functions in brain activity and potential therapeutic targets for neurological disorders .
Case Study 1: Protein Incorporation
A study demonstrated the successful genetic incorporation of this compound into superfolder green fluorescent protein (sfGFP). This incorporation allowed researchers to utilize the azide's vibrational properties to probe local hydration environments within the protein structure. The results indicated that the azide groups were sensitive to their local environment, providing insights into protein dynamics and hydration levels .
Case Study 2: Vibrational Reporting
Research comparing this compound with other vibrational reporters revealed its superior sensitivity to local environmental changes. The azide asymmetric stretch vibration was effectively utilized to measure variations in protein environments, showcasing its potential as a stable vibrational probe for studying protein folding and interactions .
Data Table: Comparison of Azido-Modified Amino Acids
| Amino Acid | Key Features | Applications |
|---|---|---|
| This compound | Stable, effective vibrational reporter | Protein hydration studies |
| 4-Azido-L-phenylalanine | Photoreactive, used in light-triggered reactions | Bioconjugation, drug development |
| 3-Azido-L-tyrosine | Less stable than pN₃CH₂Phe, used for specific labeling | Protein interaction studies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
